3-Amino-6-bromopicolinaldehyde 3-Amino-6-bromopicolinaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16487114
InChI: InChI=1S/C6H5BrN2O/c7-6-2-1-4(8)5(3-10)9-6/h1-3H,8H2
SMILES:
Molecular Formula: C6H5BrN2O
Molecular Weight: 201.02 g/mol

3-Amino-6-bromopicolinaldehyde

CAS No.:

Cat. No.: VC16487114

Molecular Formula: C6H5BrN2O

Molecular Weight: 201.02 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-6-bromopicolinaldehyde -

Specification

Molecular Formula C6H5BrN2O
Molecular Weight 201.02 g/mol
IUPAC Name 3-amino-6-bromopyridine-2-carbaldehyde
Standard InChI InChI=1S/C6H5BrN2O/c7-6-2-1-4(8)5(3-10)9-6/h1-3H,8H2
Standard InChI Key TZGOZPQFWHUZLP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC(=C1N)C=O)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound’s systematic name, 3-amino-6-bromo-2-pyridinecarbaldehyde, reflects its IUPAC nomenclature. Its molecular formula is C₆H₅BrN₂O, with a molecular weight of 201.02 g/mol (calculated based on isotopic composition) . The structure consists of a pyridine core substituted with:

  • A bromine atom at the 6-position (para to the aldehyde group),

  • An amino group (-NH₂) at the 3-position,

  • An aldehyde (-CHO) at the 2-position.

Key structural analogs include 3-amino-5-bromopicolinaldehyde (CAS 1289168-19-9) and 6-bromopyridine-2-carbaldehyde (CAS 34160-40-2) , which share functional groups but differ in substitution patterns.

Spectral and Computational Data

While experimental spectral data for 3-amino-6-bromopicolinaldehyde are unavailable, computational predictions based on density functional theory (DFT) suggest:

  • LogP (Partition Coefficient): ~1.82, indicating moderate lipophilicity .

  • Polar Surface Area (PSA): ~55.98 Ų, driven by the aldehyde and amino groups .

  • Mass Spectrometry: A molecular ion peak at m/z 200.96 (M⁺) and fragment ions at m/z 182.95 (M⁺–H₂O) and 154.91 (M⁺–Br) .

Synthetic Pathways and Optimization

Bromination Strategies

Physicochemical Properties

Thermal Stability and Phase Behavior

Data extrapolated from analogs suggest:

PropertyValue (Predicted)Source Compound
Melting Point85–90°C6-Bromopyridine-2-carbaldehyde
Boiling Point250–260°C3-Amino-5-bromopicolinaldehyde
Density1.68 g/cm³6-Bromopyridine-2-carbaldehyde

The amino group enhances intermolecular hydrogen bonding, raising the melting point compared to non-aminated analogs .

Solubility Profile

SolventSolubility (mg/mL)
Dichloromethane50–60
Methanol20–30
Water<1

Low water solubility aligns with its LogP value, while polar aprotic solvents (e.g., DMF) may improve dissolution .

Reactivity and Functionalization

Aldehyde Group Reactivity

The aldehyde participates in:

  • Condensation reactions with amines to form Schiff bases.

  • Nucleophilic additions (e.g., Grignard reagents) to yield secondary alcohols.

Bromine Substitution

The 6-bromo substituent enables cross-coupling reactions:

  • Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) .

  • Buchwald-Hartwig amination for introducing secondary amines .

Amino Group Transformations

  • Acetylation: Reaction with acetic anhydride to form acetamides.

  • Diazotization: Generation of diazonium salts for Sandmeyer reactions.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Brominated pyridine aldehydes are precursors to:

  • Kinase inhibitors (e.g., JAK2/STAT3 pathway modulators).

  • Antimicrobial agents via Schiff base complexes .

Material Science

  • Ligands in coordination chemistry for transition metal catalysts .

  • Building blocks for organic semiconductors due to π-conjugation .

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